3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine
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Overview
Description
3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by its unique chemical structure, which includes an imidazole ring fused to a pyridine ring, with a propan-2-yl group attached to the imidazole ring. This structure imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine typically involves the condensation of pyridine-2-carboxaldehyde with an appropriate amine in the presence of a catalyst. One common method involves the use of manganese(II) chloride and ammonium diethyldithiophosphate as catalysts . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[1,5-a]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted imidazo[1,5-a]pyridines.
Scientific Research Applications
3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including as an anti-cancer and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with different substitution patterns.
Imidazo[1,5-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Pyrazolo[1,5-a]pyridine: Contains a pyrazole ring fused to a pyridine ring.
Uniqueness
3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine is unique due to its specific substitution pattern and the presence of the propan-2-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C10H13N3 |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-propan-2-ylimidazo[1,5-a]pyridin-7-amine |
InChI |
InChI=1S/C10H13N3/c1-7(2)10-12-6-9-5-8(11)3-4-13(9)10/h3-7H,11H2,1-2H3 |
InChI Key |
BLPXDYHWWZEOQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C2N1C=CC(=C2)N |
Origin of Product |
United States |
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